Cas no 2092580-70-4 (1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-)

1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-
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- インチ: 1S/C7H8ClIN2/c8-3-7-6(9)4-10-11(7)5-1-2-5/h4-5H,1-3H2
- InChIKey: SDYUDXSUWYCBLH-UHFFFAOYSA-N
- SMILES: N1(C2CC2)C(CCl)=C(I)C=N1
1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361311-1.0g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 1.0g |
$1029.0 | 2025-03-18 | |
Enamine | EN300-361311-2.5g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 2.5g |
$2014.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01102533-1g |
5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95% | 1g |
¥5089.0 | 2023-03-19 | |
Enamine | EN300-361311-0.5g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 0.5g |
$987.0 | 2025-03-18 | |
Enamine | EN300-361311-0.1g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 0.1g |
$904.0 | 2025-03-18 | |
Enamine | EN300-361311-0.05g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 0.05g |
$864.0 | 2025-03-18 | |
Enamine | EN300-361311-0.25g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 0.25g |
$946.0 | 2025-03-18 | |
Enamine | EN300-361311-5.0g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 | |
Enamine | EN300-361311-10.0g |
5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole |
2092580-70-4 | 95.0% | 10.0g |
$4421.0 | 2025-03-18 |
1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-に関する追加情報
Comprehensive Overview of 1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- (CAS No. 2092580-70-4)
1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- (CAS No. 2092580-70-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a pyrazole core, a five-membered ring with two nitrogen atoms, which is further substituted with a chloromethyl group at the 5-position, a cyclopropyl group at the 1-position, and an iodo substituent at the 4-position. These functional groups contribute to its unique reactivity and potential applications in drug discovery and material science.
The pyrazole scaffold is widely recognized for its versatility in medicinal chemistry, often serving as a key pharmacophore in bioactive molecules. The presence of the chloromethyl group enhances the compound's ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in synthetic organic chemistry. Meanwhile, the cyclopropyl moiety introduces steric and electronic effects that can influence the compound's binding affinity to biological targets. The iodo substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in modern synthetic strategies.
In recent years, the demand for heterocyclic compounds like 1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- has surged due to their role in developing novel therapeutics. Researchers are particularly interested in its potential as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Additionally, its structural features align with the growing trend of fragment-based drug design, where small molecular fragments are optimized into high-affinity ligands.
From an industrial perspective, the compound's synthesis and scalability are topics of keen interest. Optimizing the yield and purity of 1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- is essential for its commercial viability. Advances in green chemistry have also prompted investigations into eco-friendly synthetic routes, reducing the use of hazardous reagents and solvents. This aligns with the broader societal push toward sustainable chemistry and environmentally responsible manufacturing practices.
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are frequently studied to assess its suitability for various applications. For instance, its logP value and hydrogen bonding capacity are critical parameters in drug development, influencing bioavailability and metabolic stability. These factors are often explored in computational chemistry studies, leveraging tools like molecular docking and QSAR modeling to predict biological activity.
Another area of interest is the compound's potential role in agrochemical innovation. Pyrazole derivatives are known for their herbicidal and fungicidal properties, and the unique substitution pattern of 1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- could unlock new modes of action. This is particularly relevant as the agricultural sector seeks solutions to address pest resistance and climate change-related challenges.
In summary, 1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo- (CAS No. 2092580-70-4) represents a promising compound with multifaceted applications in drug discovery, material science, and agrochemistry. Its structural complexity and functional diversity make it a valuable asset for researchers aiming to address some of the most pressing challenges in modern science. As the field continues to evolve, this compound is likely to remain at the forefront of innovation, driven by its potential to deliver groundbreaking solutions.
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